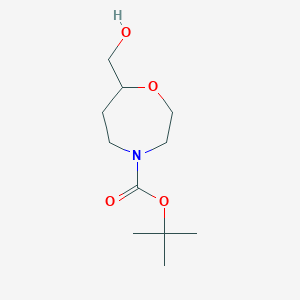

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-9(8-13)15-7-6-12/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPDDTPBWCDNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(OCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701120866 | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1926190-24-0 | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1926190-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, tetrahydro-7-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701120866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1926190-24-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- Purity : Typically 95%

- IUPAC Name : tert-butyl (S)-7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(OCC1)CO

Tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is believed to interact with various biological targets, similar to other oxazepane derivatives. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and receptor binding affinity.

Target Receptors

Research indicates that compounds with similar structures can bind to multiple receptors involved in neurotransmission and inflammation pathways. Potential targets include:

- Neuronal T-type Calcium Channels : These channels are implicated in neuropathic pain and seizure activity.

- GABA Receptors : Modulation of these receptors may contribute to anxiolytic effects.

Biological Activities

The biological activities of tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate have been investigated in several studies:

Antinociceptive Effects

In studies assessing pain modulation, compounds structurally related to tert-butyl 7-(hydroxymethyl)-1,4-oxazepane have demonstrated significant antinociceptive properties. For example:

- Study Findings : A related compound showed an 80% increase in mechanical threshold in rat models of neuropathic pain, indicating potential efficacy in pain management .

Anticonvulsant Activity

The compound's ability to inhibit T-type calcium channels suggests it may possess anticonvulsant properties. In animal models of seizures:

- Seizure Inhibition : Compounds with similar structures exhibited up to 89% seizure inhibition in pentylenetetrazole-induced seizure models .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antinociceptive Study | Increased mechanical threshold by 80% | Potential for neuropathic pain treatment |

| Anticonvulsant Study | 89% seizure inhibition | Possible lead for new anticonvulsants |

| Receptor Binding Studies | High affinity for T-type calcium channels | Supports development of analgesics |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available

Positional Isomers

- tert-Butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1063734-19-9)

- Structural Difference : The hydroxymethyl group is at position 6 instead of 5.

- Properties :

- Molecular Weight: 231.29 g/mol (identical to the 7-substituted isomer).

- Storage: Stable when sealed at 2–8°C.

Hazards: Classified with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335).

tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS 1174020-52-0)

- Structural Difference : Hydroxymethyl substitution at position 2.

- Properties :

- Similarity Score: 0.96 (compared to the 7-substituted isomer).

- Applications: Used as a building block in peptide mimetics and kinase inhibitors.

Ring-Size Variants

- (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 135065-69-9)

- Structural Difference : Six-membered morpholine ring instead of a seven-membered oxazepane.

- Properties :

- Similarity Score: 0.84.

Reactivity: Enhanced rigidity compared to oxazepanes, influencing binding affinity in receptor-ligand interactions.

tert-Butyl 3-hydroxyazetidine-1-carboxylate (CAS 136992-21-7)

- Structural Difference : Four-membered azetidine ring.

- Properties :

- Similarity Score: 0.84.

- Applications: Intermediate in constrained peptide synthesis.

Key Research Findings

- Synthetic Utility : The Boc-protected hydroxymethyl group in oxazepanes facilitates selective deprotection, enabling modular synthesis of complex molecules.

- Stability : Positional isomerism (e.g., 6- vs. 7-substitution) impacts steric hindrance and solubility, as seen in comparative NMR studies of related compounds.

- Hazard Profile : Substituted oxazepanes often exhibit similar irritant properties, necessitating standardized handling protocols.

Notes

Data Limitations : Experimental data (e.g., boiling point, spectral details) for "tert-Butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate" are scarce due to its discontinued status.

Structural vs.

Safety Compliance : Hazard statements (e.g., H315, H319) for analogs highlight the need for PPE during handling.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of tert-butyl 7-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?

Answer:

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the 1,4-oxazepane nitrogen, followed by functionalization at the 7-position. Key steps include:

- Boc Protection : Reaction of the oxazepane precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to form the Boc-protected intermediate.

- Hydroxymethylation : Introduction of the hydroxymethyl group via reductive amination or alkylation using formaldehyde derivatives.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) or recrystallization (e.g., from dichloromethane/hexane) yields high-purity product (≥95%) .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, coupling constants (e.g., J = 3–5 Hz for oxazepane protons) and Boc-group signals (δ ~1.4 ppm for tert-butyl) are diagnostic .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₁NO₅: calc. 260.1498, obs. 260.1501) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve stereochemical ambiguities .

Advanced: How can researchers optimize reaction yields during the hydroxymethylation step?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Temperature Control : Slow addition of formaldehyde derivatives at 0–5°C minimizes polymerization.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

Advanced: How should stereochemical inconsistencies in synthesized batches be addressed?

Answer:

- Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC separation of enantiomers.

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxymethylation to enforce desired stereochemistry .

- Vibrational Circular Dichroism (VCD) : Correlates experimental and computed spectra to confirm absolute configuration .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Decomposes above 40°C; store at room temperature (20–25°C) in inert atmosphere (N₂/Ar).

- pH Sensitivity : Hydrolyzes in acidic (pH < 3) or basic (pH > 10) conditions; neutral buffers (pH 6–8) are recommended for aqueous studies.

- Light Sensitivity : Amber glass vials prevent photodegradation of the hydroxymethyl group .

Advanced: How can researchers reconcile contradictory spectroscopic data during characterization?

Answer:

- Dynamic NMR Experiments : Variable-temperature ¹H NMR resolves overlapping signals caused by conformational flexibility in the oxazepane ring.

- 2D-COSY/HSQC : Assigns proton-proton and proton-carbon correlations to distinguish regioisomers.

- Cross-Validation : Compare experimental data with computational models (e.g., DFT-optimized structures) .

Basic: What are the recommended handling and storage protocols to ensure compound integrity?

Answer:

- Handling : Use gloves and eye protection in a fume hood. Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions.

- Storage : Desiccate at –20°C under nitrogen; monitor moisture content via Karl Fischer titration (<0.1% w/w) .

Advanced: What strategies are effective for scaling up synthesis while maintaining enantiomeric excess (ee)?

Answer:

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization.

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) to enrich ee >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.